Chemical properties of (S)-Methyl 3-amino-4-methylpentanoate in drug design
Chemical properties of (S)-Methyl 3-amino-4-methylpentanoate in drug design
An In-depth Technical Guide to (S)-Methyl 3-amino-4-methylpentanoate in Drug Design
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Chiral β-Amino Acid Ester
In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is driven by the imperative for enhanced therapeutic efficacy and minimized off-target side effects.[1] Chiral building blocks—stereochemically defined molecules—serve as the foundational starting materials for constructing complex and potent chiral drugs.[1][2] (S)-Methyl 3-amino-4-methylpentanoate, a derivative of the non-proteinogenic β-amino acid β-leucine, represents a quintessential example of such a building block. Its structure combines a defined stereocenter, a reactive primary amine, and a methyl ester, offering medicinal chemists a versatile scaffold for molecular elaboration.
Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exhibit profound stereoselectivity.[2] This biological reality dictates that the three-dimensional arrangement of a drug molecule is critical to its interaction with its target.[3] The (S)-configuration of this particular building block is crucial, as different enantiomers of a drug can exhibit widely varying pharmacological activity, toxicity, and pharmacokinetic profiles.[2] As a β-amino acid, it provides a unique advantage: when incorporated into peptide-based therapeutics, it can confer enhanced metabolic stability by resisting degradation by proteolytic enzymes, a common pitfall for natural α-amino acid-based peptides.[4][5][6]
This guide provides a comprehensive technical overview of the chemical properties of (S)-Methyl 3-amino-4-methylpentanoate, offering field-proven insights into its synthesis, characterization, and strategic application in the design and development of next-generation therapeutics.
Core Physicochemical and Structural Properties
The utility of a building block in drug design is fundamentally linked to its physicochemical properties. These parameters govern its reactivity, solubility, and ultimately, its suitability for incorporation into drug candidates intended for biological systems.
| Property | Value | Source |
| IUPAC Name | methyl (3S)-3-amino-4-methylpentanoate | [7] |
| Synonyms | (S)-beta-Homovaline methyl ester | [8] |
| CAS Number | 679789-26-5 | [7] |
| Molecular Formula | C₇H₁₅NO₂ | [7] |
| Molecular Weight | 145.20 g/mol | [7] |
| Appearance | Solid (for the parent acid) | [9] |
| Solubility | Soluble in water (parent acid); Insoluble in DMSO | [10] |
| Storage | 2-8°C, under inert gas | [11] |
The presence of both a basic amino group and a lipophilic isobutyl group gives the molecule amphiphilic character, influencing its solubility and potential for hydrogen bonding. The methyl ester provides a handle for further chemical modification or can be designed to be hydrolyzed in vivo by esterases, acting as a potential pro-drug strategy.
Synthesis and Stereochemical Integrity
Key Synthetic Strategies:
-
Asymmetric Hydrogenation: This method often involves the hydrogenation of a prochiral enamine precursor using a chiral catalyst, typically based on rhodium or ruthenium, to set the stereocenter with high enantioselectivity.[4]
-
Asymmetric Conjugate Addition: A powerful C-N bond-forming reaction where a nitrogen nucleophile is added to an α,β-unsaturated ester in the presence of a chiral catalyst. This is a highly atom-economical approach.[5][14]
-
Enzymatic Resolution: This technique uses enzymes that can selectively react with one enantiomer in a racemic mixture of the β-amino acid or a precursor, allowing for the separation of the desired (S)-enantiomer.[5]
The choice of synthetic route is a critical decision based on factors such as scalability, cost, and the required enantiomeric purity for GMP (Good Manufacturing Practice) production.
Caption: Generalized workflow for asymmetric synthesis.
Exemplary Protocol: Asymmetric Conjugate Addition
This protocol is a generalized representation and must be optimized for specific substrates and catalysts.
-
Reactor Setup: A dry, inert atmosphere (Nitrogen or Argon) is established in a suitable glass reactor equipped with magnetic stirring, a temperature probe, and addition funnels.
-
Catalyst Preparation: The chiral catalyst (e.g., a copper-chiral ligand complex) is dissolved in an appropriate anhydrous solvent (e.g., toluene or THF) in the reactor and stirred until a homogeneous solution is formed.
-
Substrate Addition: The α,β-unsaturated ester precursor is added to the reactor. The mixture is cooled to the optimal reaction temperature (e.g., -20°C to 0°C) to maximize stereoselectivity.
-
Nucleophile Addition: The amine nucleophile is added dropwise over a period of 1-2 hours to maintain control over the reaction exotherm and selectivity.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction is quenched (e.g., with aqueous ammonium chloride). The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified using flash column chromatography to isolate the β-amino ester.
-
Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the final product is determined using chiral HPLC.
Strategic Applications in Medicinal Chemistry
The true value of (S)-Methyl 3-amino-4-methylpentanoate lies in its application as a versatile intermediate for constructing complex, biologically active molecules.[11][15]
Peptidomimetics and Metabolic Stability
Natural peptides are often poor drug candidates due to their rapid cleavage by proteases.[6] Incorporating β-amino acids like (S)-3-amino-4-methylpentanoic acid into a peptide sequence alters the backbone structure.[5] This "homologation" shifts the amide bond by one carbon, rendering it unrecognizable to many proteases and significantly increasing the peptide's in vivo half-life.[6][14]
Caption: Comparison of protease action on peptide backbones.
Synthesis of Bioactive Small Molecules
The primary amine of (S)-Methyl 3-amino-4-methylpentanoate is a key functional group for building a diverse range of small molecule therapeutics. It can be acylated, alkylated, or used in reductive amination reactions to append various pharmacophores. Vendor data suggests its utility in the synthesis of protease inhibitors, antiviral agents, and anticancer agents, where the specific stereochemistry is paramount for fitting into the active site of a target enzyme or receptor.[11]
Analytical Characterization and Quality Control
Ensuring the chemical identity, purity, and stereochemical integrity of (S)-Methyl 3-amino-4-methylpentanoate is critical for its use in drug development. A suite of analytical methods is employed for this purpose.
| Technique | Purpose |
| Chiral HPLC | To determine enantiomeric purity (e.g., >98% e.e.).[3] |
| ¹H and ¹³C NMR | To confirm the chemical structure and assess purity.[3] |
| Mass Spectrometry | To confirm the molecular weight and elemental composition. |
| FT-IR Spectroscopy | To identify key functional groups (amine, ester carbonyl). |
Protocol: Purity Determination by HPLC
-
System Preparation: An HPLC system equipped with a UV detector is used. A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of two solvents is commonly used:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: A standard solution of the analyte is prepared by accurately weighing and dissolving the compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Injection and Elution: A small volume (e.g., 5-10 µL) of the sample is injected. A typical gradient might run from 5% B to 95% B over 20-30 minutes to elute the compound and any impurities.
-
Detection: The UV detector is set to a wavelength where the analyte absorbs, typically around 210-220 nm for the amide/ester chromophore.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Metabolic and Toxicological Considerations
While specific metabolic and toxicological data for (S)-Methyl 3-amino-4-methylpentanoate is not extensively published, a profile can be predicted based on its chemical structure.
Expected Metabolic Pathways:
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis by ubiquitous esterase enzymes in the plasma and tissues, which would yield the parent β-amino acid, (S)-3-amino-4-methylpentanoic acid, and methanol.
-
Amino Acid Metabolism: The resulting β-amino acid would likely enter amino acid metabolic pathways. This could involve transamination to a β-keto acid, followed by further degradation of the carbon skeleton.[16] The pathways for β-amino acids can differ from those of their α-amino acid counterparts.[17]
Caption: Predicted metabolic fate of the title compound.
Toxicological Profile:
As with any laboratory chemical, appropriate handling procedures are necessary. Safety data for structurally related compounds indicate potential for skin, eye, and respiratory irritation.[18][19] Long-term toxicological effects are not well-characterized, and any drug candidate derived from this building block would require a full toxicological assessment as part of preclinical development.
Conclusion
(S)-Methyl 3-amino-4-methylpentanoate stands as a high-value chiral building block in the arsenal of the modern medicinal chemist. Its defined stereochemistry, coupled with the unique structural and stability advantages conferred by its β-amino acid backbone, makes it an enabling tool for the design of innovative therapeutics. From enhancing the metabolic resilience of peptidomimetics to serving as a versatile scaffold for complex small molecules, its strategic application can directly address key challenges in drug discovery. A thorough understanding of its chemical properties, synthetic accessibility, and analytical characterization is fundamental to leveraging its full potential in the development of safer and more effective medicines.
References
- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
- PubMed. Synthesis of chiral building blocks for use in drug discovery.
- Wisdomlib. (2025). Chiral building blocks: Significance and symbolism.
- BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
- BOC Sciences.
- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.
- PubMed. (1999). Chemical process synthesis of beta-amino acids and esters.
- ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds.
- Chemistry | Illinois. (2023).
- MySkinRecipes. (S)
- CymitQuimica. (R)
- Natural Micron Pharm Tech.
- PubChem. (R)
- Sigma-Aldrich. (S)-3-amino-4-methyl-pentanoic acid.
- MedchemExpress.com. 3-Amino-4-methylpentanoic acid | Metabolite.
- Advanced ChemBlocks. methyl (S)
- Selleck Chemicals. 3-Amino-4-methylpentanoic acid | CAS 5699-54-7.
- Autech. Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers.
- MySkinRecipes. (R)-3-Amino-4-methylpentanoic acid.
- CymitQuimica. (S)-3-Amino-4-methyl-pentanoic acid.
- SHIMADZU CORPORATION. Analytical Methods for Amino Acids.
- PMC. Amino Acid Metabolism.
- PubChem. (3R)-beta-Leucine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 6. nbinno.com [nbinno.com]
- 7. methyl (S)-3-amino-4-methylpentanoate 98% | CAS: 679789-26-5 | AChemBlock [achemblock.com]
- 8. (S)-3-Amino-4-methyl-pentanoic acid | CymitQuimica [cymitquimica.com]
- 9. (S)-3-amino-4-methyl-pentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. selleckchem.com [selleckchem.com]
- 11. (S)-Methyl 3-amino-4-methylpentanoate hydrochloride [myskinrecipes.com]
- 13. Chemical process synthesis of beta-amino acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. 3-Amino-4-methylpentanoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- 16. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. (3R)-beta-Leucine | C6H13NO2 | CID 2761558 - PubChem [pubchem.ncbi.nlm.nih.gov]
